molecular formula LuO9V3-15 B577004 Lutetium trivanadium nonaoxide CAS No. 13568-57-5

Lutetium trivanadium nonaoxide

Cat. No.: B577004
CAS No.: 13568-57-5
M. Wt: 471.782
InChI Key: FLPVMUVZCZOKCA-UHFFFAOYSA-N
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Description

Lutetium trivanadium nonaoxide (LuV₃O₉) is a ternary oxide compound composed of lutetium (Lu), vanadium (V), and oxygen (O). Its chemical formula is LuO₉V₃ (or LuV₃O₉), with a molecular weight of 471.7861 g/mol and a CAS registry number of 13568-57-5 . LuV₃O₉ may share structural similarities with other rare earth vanadates, which typically form orthorhombic or monoclinic crystal systems.

Properties

CAS No.

13568-57-5

Molecular Formula

LuO9V3-15

Molecular Weight

471.782

IUPAC Name

lutetium(3+);oxygen(2-);vanadium

InChI

InChI=1S/Lu.9O.3V/q+3;9*-2;;;

InChI Key

FLPVMUVZCZOKCA-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[V].[V].[V].[Lu+3]

Synonyms

lutetium trivanadium nonaoxide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares LuV₃O₉ with structurally or compositionally related vanadium oxides and rare earth compounds.

Trivanadium Pentoxide (V₃O₅)

  • Formula : V₃O₅
  • Molecular Weight : 278.80 g/mol
  • CAS Number : 12037-21-9
  • Key Properties: Binary oxide with a layered structure, often exhibiting mixed valence states (V³⁺/V⁴⁺). Known for its role in catalysis and as a precursor in vanadium redox flow batteries .
  • Comparison with LuV₃O₉ :
    • Composition : V₃O₅ lacks a rare earth component, making it simpler in structure but less thermally stable compared to LuV₃O₉.
    • Applications : V₃O₅ is industrially relevant in energy storage, whereas LuV₃O₉’s ternary composition may offer niche advantages in high-stability materials.

Tetravanadium Decaoxide (V₄O₁₀)

  • Formula : V₄O₁₀
  • Molecular Weight : 363.76 g/mol
  • CAS Number : 12503-98-9
  • Key Properties :
    • Acidic oxide with strong oxidative properties.
    • Used in sulfuric acid production and as a corrosion inhibitor .
  • Comparison with LuV₃O₉ :
    • Reactivity : V₄O₁₀ is highly reactive with bases, while LuV₃O₉’s rare earth component may reduce its acidity.
    • Thermal Stability : LuV₃O₉ likely exhibits higher thermal stability due to lutetium’s strong ionic bonding contributions.

Lutetium Monopnictides (LuX, X = P, As, Sb)

  • Example : LuP (lutetium phosphide)
  • Key Properties :
    • Rock-salt crystal structure.
    • Brittle and anisotropic mechanical behavior .
  • Comparison with LuV₃O₉: Bonding: Monopnictides feature metallic bonding (Lu-X), whereas LuV₃O₉ is ionic-covalent. Mechanical Properties: LuV₃O₎ may share brittleness with lutetium monopnictides but differ in anisotropy due to its oxide matrix.

Table 1: Comparative Data for LuV₃O₉ and Related Compounds

Property LuV₃O₉ V₃O₅ V₄O₁₀ LuP (Monopnictide)
Formula LuV₃O₉ V₃O₅ V₄O₁₀ LuP
Molecular Weight 471.7861 g/mol 278.80 g/mol 363.76 g/mol 205.93 g/mol
CAS Number 13568-57-5 12037-21-9 12503-98-9 12032-12-1
Structure Not specified Layered Amorphous/Crystalline Rock-salt
Key Applications Research-grade Catalysis, Batteries Industrial processes Semiconductor research

Research Findings and Implications

  • Chemical Stability : The inclusion of lutetium in LuV₃O₉ likely enhances its stability compared to binary vanadium oxides like V₃O₅ and V₄O₁₀, which are prone to redox reactions .

Q & A

Basic Research Questions

Q. What synthesis methodologies are recommended for preparing high-purity lutetium trivanadium nonaoxide in laboratory settings?

  • Methodological Answer : Solid-state synthesis under controlled atmospheric conditions (e.g., argon or vacuum) is commonly used. Precursor materials (e.g., lutetium oxide and vanadium pentoxide) are stoichiometrically mixed, pelletized, and calcined at 1,200–1,400°C for 12–48 hours. Post-synthesis characterization via X-ray diffraction (XRD) and scanning electron microscopy (SEM) ensures phase purity and crystallinity. For thin-film applications, radiofrequency (RF) sputtering using lutetium oxide targets (99.9–99.99% purity) can be adapted .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • Structural Analysis : XRD for crystal structure determination; Raman spectroscopy for vibrational modes.
  • Electronic Properties : X-ray photoelectron spectroscopy (XPS) to confirm oxidation states (e.g., Lu³⁺, V⁴⁺/V⁵⁺).
  • Magnetic Behavior : SQUID magnetometry to study paramagnetic or antiferromagnetic interactions, leveraging lutetium’s closed-shell 4f¹⁴ configuration .

Q. What safety protocols are critical when handling lutetium-based compounds in laboratory experiments?

  • Methodological Answer :

  • Use fume hoods and personal protective equipment (PPE) to avoid inhalation of fine particulates.
  • Monitor radiation exposure if using lutetium isotopes (e.g., ¹⁷⁶Lu), as beta emissions require shielding.
  • Follow waste disposal guidelines for heavy metals and radioactive materials, referencing institutional safety frameworks .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic activity data for this compound in oxidation reactions?

  • Methodological Answer :

  • Perform controlled experiments to isolate variables (e.g., surface defects, oxygen vacancies).
  • Use multivariate statistical models (e.g., principal component analysis) to identify correlations between synthesis conditions (e.g., calcination temperature) and catalytic performance.
  • Validate findings with in situ Fourier-transform infrared spectroscopy (FTIR) to track intermediate species during reactions .

Q. What experimental designs mitigate the impact of lutetium’s natural radioactive isotopes on spectroscopic measurements?

  • Methodological Answer :

  • For luminescence or PET imaging studies, employ lutetium-enriched isotopes (e.g., ¹⁷⁵Lu) to reduce background radiation from ¹⁷⁶Lu.
  • Use Monte Carlo simulations to model and subtract background signals in scintillation detectors.
  • Optimize detector shielding and coincidence timing to minimize noise in radiation-sensitive assays .

Q. How can the stability of this compound under extreme conditions (e.g., high temperature/pressure) be systematically evaluated?

  • Methodological Answer :

  • Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability.
  • High-pressure X-ray diffraction (HP-XRD) or diamond anvil cell experiments to study phase transitions.
  • Compare results with computational models (e.g., density functional theory) to predict decomposition pathways .

Q. What strategies improve the reproducibility of this compound thin films for optoelectronic applications?

  • Methodological Answer :

  • Standardize sputtering parameters (e.g., power, gas flow) and substrate pre-treatment (e.g., ultrasonic cleaning in acetone).
  • Use atomic force microscopy (AFM) to monitor surface roughness and uniformity.
  • Cross-reference with lutetium oxide sputtering protocols, adjusting for vanadium integration .

Data Analysis and Interpretation

Q. How should researchers address discrepancies between theoretical predictions and experimental data for this compound’s bandgap?

  • Methodological Answer :

  • Re-examine computational parameters (e.g., Hubbard U correction for vanadium 3d orbitals).
  • Validate experimental bandgap measurements using multiple techniques (e.g., UV-Vis, ellipsometry).
  • Consider defect states or surface contributions via photoluminescence quenching studies .

Q. What statistical approaches are recommended for analyzing heterogeneous catalytic performance datasets?

  • Methodological Answer :

  • Apply machine learning algorithms (e.g., random forest regression) to identify key synthesis variables.
  • Use error propagation analysis to quantify uncertainties in reaction rate calculations.
  • Reference material flow studies to contextualize lutetium availability and purity impacts .

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